Cas no 2034467-52-0 (methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate)

methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate
- methyl 4-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}benzoate
- 2034467-52-0
- methyl 4-[(5-hydroxy-3-thiophen-3-ylpentyl)sulfamoyl]benzoate
- methyl 4-(N-(5-hydroxy-3-(thiophen-3-yl)pentyl)sulfamoyl)benzoate
- F6571-1136
- AKOS032469109
-
- Inchi: 1S/C17H21NO5S2/c1-23-17(20)14-2-4-16(5-3-14)25(21,22)18-9-6-13(7-10-19)15-8-11-24-12-15/h2-5,8,11-13,18-19H,6-7,9-10H2,1H3
- InChI Key: XDPWQZNWYIFRQQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(=O)OC)=CC=1)(NCCC(C1=CSC=C1)CCO)(=O)=O
Computed Properties
- Exact Mass: 383.08611512g/mol
- Monoisotopic Mass: 383.08611512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 10
- Complexity: 512
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 129Ų
methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6571-1136-4mg |
methyl 4-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}benzoate |
2034467-52-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6571-1136-5μmol |
methyl 4-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}benzoate |
2034467-52-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6571-1136-2mg |
methyl 4-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}benzoate |
2034467-52-0 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6571-1136-10mg |
methyl 4-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}benzoate |
2034467-52-0 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6571-1136-100mg |
methyl 4-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}benzoate |
2034467-52-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6571-1136-20μmol |
methyl 4-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}benzoate |
2034467-52-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6571-1136-3mg |
methyl 4-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}benzoate |
2034467-52-0 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6571-1136-15mg |
methyl 4-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}benzoate |
2034467-52-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6571-1136-40mg |
methyl 4-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}benzoate |
2034467-52-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6571-1136-10μmol |
methyl 4-{[5-hydroxy-3-(thiophen-3-yl)pentyl]sulfamoyl}benzoate |
2034467-52-0 | 10μmol |
$69.0 | 2023-09-08 |
methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate Related Literature
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Additional information on methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate
Methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate (CAS No. 2034467-52-0): A Comprehensive Overview
Methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate, identified by the CAS registry number 2034467-52-0, is a complex organic compound with a unique structure that has garnered attention in various scientific domains. This compound belongs to the class of sulfonamides, which are widely studied for their potential applications in pharmacology, materials science, and biotechnology. The molecule's structure incorporates a benzoate ester group, a sulfamoyl group, and a thiophene moiety, making it a versatile compound with diverse functional groups that can be exploited for various purposes.
The benzoate ester group in the molecule is derived from benzoic acid, which is a common structural element in many pharmaceutical compounds due to its ability to enhance bioavailability and stability. The sulfamoyl group (SO₂NH) is another key feature of this compound, known for its role in modulating biological activity, particularly in enzyme inhibition and receptor binding. The presence of the thiophene ring adds aromaticity and potential electronic effects, which can influence the compound's reactivity and interactions with biological systems.
Recent advancements in synthetic chemistry have enabled the precise synthesis of methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate through multi-step reactions involving coupling agents, protecting groups, and catalytic processes. These methods ensure high purity and structural integrity, which are critical for downstream applications. The compound's synthesis has been optimized to minimize environmental impact, aligning with current green chemistry principles.
In terms of applications, this compound has shown promise in the field of drug discovery. Its sulfonamide group has been linked to anti-inflammatory and analgesic activities, making it a candidate for developing novel therapeutic agents. Additionally, the thiophene moiety contributes to the molecule's ability to act as a potential antioxidant, which is beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.
Recent studies have also explored the use of methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate in materials science. Its unique electronic properties make it a potential candidate for organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. The compound's ability to form self-assembled monolayers has been investigated, highlighting its potential in surface modification and nanotechnology.
The compound's hydroxyl group introduces hydrophilicity, which can be advantageous in drug delivery systems. Researchers have explored its use as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. This property has led to its consideration in targeted drug delivery systems, where controlled release mechanisms can be implemented to improve therapeutic outcomes.
From an environmental perspective, the biodegradability and toxicity of methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate have been assessed through eco-toxicological studies. These studies indicate that the compound exhibits low toxicity towards aquatic organisms under standard test conditions, suggesting its potential for safe use in industrial and pharmaceutical settings.
In conclusion, methyl 4-{5-hydroxy-3-(thiophen-3-yl)pentylsulfamoyl}benzoate (CAS No. 2034467-52-0) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure endows it with versatile functional groups that can be tailored for specific applications in pharmacology, materials science, and biotechnology. As research continues to uncover new insights into its properties and applications, this compound is poised to play a pivotal role in advancing modern science and technology.
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